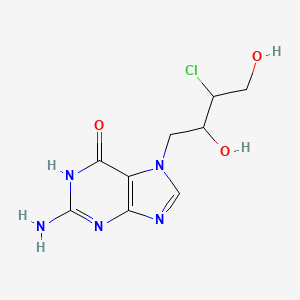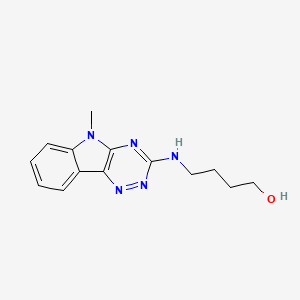
4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol typically involves the nucleophilic substitution of intermediate compounds. One common method involves the reaction of 5-methyl-5H-(1,2,4)triazino(5,6-b)indole with an appropriate amine in the presence of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various amines or halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5H-(1,2,4)triazino(5,6-b)indole-3-thiol
- 1,2,3-Triazole-linked triazinoindole-benzene sulfonamide hybrids
- [1,2,4]Triazinoindole-triazines and [1,2,4]triazinoindole-pyrimidines
Uniqueness
Compared to similar compounds, 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
34698-79-8 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-1-ol |
InChI |
InChI=1S/C14H17N5O/c1-19-11-7-3-2-6-10(11)12-13(19)16-14(18-17-12)15-8-4-5-9-20/h2-3,6-7,20H,4-5,8-9H2,1H3,(H,15,16,18) |
InChI Key |
PGYBOYWOJIGERX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
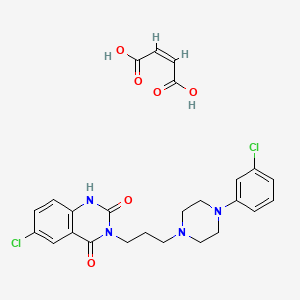

![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
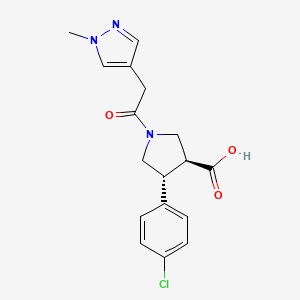
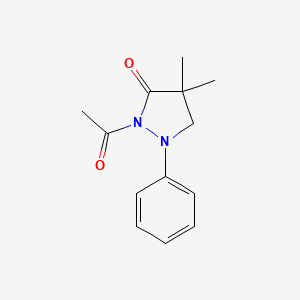


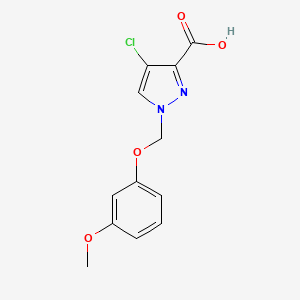

![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)

